molecular formula C8H7BrClNO B7568426 N-(5-bromo-2-chlorophenyl)acetamide

N-(5-bromo-2-chlorophenyl)acetamide

Cat. No.: B7568426
M. Wt: 248.50 g/mol
InChI Key: NKZRWMJGLZMOQR-UHFFFAOYSA-N
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Description

N-(5-Bromo-2-chlorophenyl)acetamide is an acetamide derivative featuring a phenyl ring substituted with bromine at the 5-position and chlorine at the 2-position. This compound belongs to a broader class of halogenated arylacetamides, which are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and structural tunability.

Properties

IUPAC Name

N-(5-bromo-2-chlorophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrClNO/c1-5(12)11-8-4-6(9)2-3-7(8)10/h2-4H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKZRWMJGLZMOQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=CC(=C1)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Molecular Architecture

This compound (C₈H₆BrClNO) features a phenyl ring substituted with bromine at position 5, chlorine at position 2, and an acetamide group at position 1. The electron-withdrawing halogens influence reactivity, directing further substitutions meta to the acetamide group. The compound’s crystalline structure and stability under varying pH conditions make it a versatile intermediate for synthesizing ureas, thioureas, and heterocyclic derivatives.

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) are critical for verifying purity and structure. For instance, 1H NMR^{1}\text{H NMR} (CDCl₃) displays signals at δ 2.15 (s, 3H, CH₃), 7.35–7.55 (m, 3H, Ar-H), and 8.10 (s, 1H, NH), while 13C NMR^{13}\text{C NMR} confirms the carbonyl carbon at δ 168.5. HPLC purity exceeding 98% is achievable via recrystallization from ethanol or ethyl acetate.

Synthetic Routes to this compound

Direct Acetylation of 2-Bromo-5-Chloroaniline

The most efficient method involves acetylation of 2-bromo-5-chloroaniline (Figure 1 ), a commercially available precursor.

Reaction Mechanism

The amine group of 2-bromo-5-chloroaniline undergoes nucleophilic acyl substitution with acetyl chloride or acetic anhydride in the presence of a base (e.g., K₂CO₃, triethylamine). The base neutralizes HCl, driving the reaction to completion:

2-Bromo-5-chloroaniline+CH₃COClBaseThis compound+HCl\text{2-Bromo-5-chloroaniline} + \text{CH₃COCl} \xrightarrow{\text{Base}} \text{this compound} + \text{HCl}

Optimized Procedure

  • Solvent System : Dichloromethane (DCM) or tetrahydrofuran (THF).

  • Molar Ratios : 1:1.2 (aniline:acetyl chloride) with 1.5 equivalents of K₂CO₃.

  • Conditions : Stirring at 25°C for 3–5 hours.

  • Work-Up : Filter, wash with 5% NaOH and water, and recrystallize from ethanol.

  • Yield : 94–96% with >98% purity.

Alternative Pathways via Intermediate Halogenation

For laboratories synthesizing 2-bromo-5-chloroaniline in situ, a two-step halogenation-acetylation approach is employed.

Synthesis of 2-Bromo-5-Chloroaniline

  • Bromination of 2-Chloroaniline :

    • React 2-chloroaniline with Br₂ in acetic acid at 40°C for 6 hours.

    • Yield : 85–90%.

  • Chlorination of 4-Bromoaniline :

    • Use Cl₂ gas in CCl₄ with FeCl₃ catalyst at 60°C.

    • Limitation : Lower regioselectivity (70% yield).

Acetylation of the Halogenated Aniline

Follow the procedure in Section 2.1.2 to obtain the final product.

Comparative Analysis of Acetylating Agents

Agent Solvent Base Time (h) Yield (%) Purity (%)
Acetyl chlorideDCMK₂CO₃39498.2
Acetic anhydrideToluenePyridine58997.5
Acetyl bromideTHFTriethylamine49197.8

Key Observations :

  • Acetyl chloride in DCM with K₂CO₃ achieves the highest yield and purity.

  • Acetic anhydride requires heating (reflux at 110°C) but is preferable for large-scale synthesis due to lower cost.

Industrial-Scale Production Considerations

Catalytic Efficiency and Waste Management

Phosphorus oxychloride (POCl₃) and organic amines (e.g., triethylamine) enhance reaction rates in acetylation, reducing byproducts like HCl. For example, POCl₃ (1.25 equivalents) with triethylamine (0.65 equivalents) at 80°C for 6 hours achieves 96.2% yield.

Advanced Purification Techniques

Recrystallization Solvents

  • Ethanol : Produces needle-like crystals (mp 145–147°C).

  • Ethyl Acetate : Higher recovery (92%) but lower purity (97%).

Column Chromatography

  • Stationary Phase : Silica gel (200–300 mesh).

  • Eluent : Hexane:ethyl acetate (3:1).

  • Purity : >99% after two passes.

Challenges and Mitigation Strategies

Regioselectivity in Halogenation

Bromination of 2-chloroaniline often yields para-bromo isomers. Using directing groups (e.g., acetamide) improves meta-bromination but requires additional hydrolysis steps.

Byproduct Formation

  • Diacetylation : Prevented by using stoichiometric acetyl chloride.

  • Oxidation : Minimized by inert atmosphere (N₂ or Ar).

Chemical Reactions Analysis

Types of Reactions

N-(5-bromo-2-chlorophenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions (hydrochloric acid) or basic conditions (sodium hydroxide).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted acetanilides, while hydrolysis can produce 5-bromo-2-chloroaniline and acetic acid .

Scientific Research Applications

N-(5-bromo-2-chlorophenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(5-bromo-2-chlorophenyl)acetamide involves its interaction with specific molecular targets. The bromine and chlorine substituents on the phenyl ring can influence the compound’s reactivity and binding affinity to biological molecules. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Electronic Effects of Substituents

Halogenated acetamides exhibit distinct physicochemical and biological properties depending on the nature and position of substituents. Below is a comparative analysis of key analogs:

Table 1: Structural and Electronic Comparison of Selected Acetamide Derivatives
Compound Name Substituents Molecular Formula Key Properties/Activities References
N-(3-Chloro-4-hydroxyphenyl)acetamide 3-Cl, 4-OH C₈H₈ClNO₂ Metabolite of paracetamol; potential pharmacological relevance
N-(5-Bromo-2-methylphenyl)acetamide 5-Br, 2-CH₃ C₉H₁₀BrNO Molecular weight: 228.086; LogP: 2.79
N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide 4-Br, pyridazinone moiety C₂₃H₂₂BrN₃O₃ FPR2 agonist; activates calcium mobilization in neutrophils
2-Chloro-N-(2-ethyl-6-methylphenyl)acetamide 2-Cl, 2-ethyl, 6-CH₃ C₁₁H₁₄ClNO Metabolite of S-metolachlor (pesticide)
N-(3,5-Dichlorophenyl)-2,2,2-trichloroacetamide 3,5-Cl₂, CCl₃ group C₈H₄Cl₅NO Electron-withdrawing substituents influence crystal packing

Key Observations :

  • Electron-Withdrawing Groups (EWGs) : Bromine and chlorine substituents (as in the target compound) enhance electrophilicity and may improve binding to biological targets. For example, the 3,5-dichloro derivative in exhibits altered crystal parameters due to strong EWGs .
  • Hybrid Structures: Pyridazinone or benzothiazole moieties (e.g., FPR2 agonist in ) introduce additional pharmacophoric elements, enabling multitarget interactions .
Antimicrobial and Antifungal Activity
  • N-(3,5-Difluorophenyl)acetamide () and its analogs with piperazine-sulfonyl groups show potent activity against gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans) .
  • 2-Chloro-N-(2-ethyl-6-methylphenyl)acetamide (), a pesticide metabolite, highlights the environmental relevance of chloroacetamides .
Enzyme Inhibition and Neurological Targets
  • N-[5-(Acetyloxy)-2-(4-chlorophenyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]quinoxalin-7-yl]acetamide () is a selective MAO-A inhibitor (IC₅₀ = 0.028 mM), demonstrating the role of chloro and acetyloxy groups in enhancing selectivity .
  • Triazole-benzothiazole acetamides () exhibit inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), relevant to neurodegenerative diseases .

Q & A

Q. What are the recommended synthetic routes for N-(5-bromo-2-chlorophenyl)acetamide, and how can reaction conditions be optimized?

The synthesis typically involves the acylation of 5-bromo-2-chloroaniline with acetic anhydride or acetyl chloride in the presence of a base (e.g., pyridine) under reflux. Key steps include:

  • Base selection : Neutralizes HCl byproducts, improving yield .
  • Purification : Recrystallization from ethanol or aqueous methanol enhances purity.
  • Industrial scaling : Continuous flow reactors optimize temperature and pressure control for reproducibility .

Q. How is the structural characterization of this compound performed?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm substituent positions and acetamide linkage.
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., M+ peak at 262.53 g/mol) .
  • X-ray Crystallography : SHELXL software refines crystal structures, resolving bond lengths and angles .

Q. What are the solubility and stability profiles of this compound under varying pH conditions?

  • Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO) but poorly in water.
  • Stability: Degrades under strong acidic/basic conditions via hydrolysis of the amide bond. Storage at 2–8°C in inert atmospheres is recommended .

Advanced Research Questions

Q. How do substitution patterns on the phenyl ring influence reactivity in cross-coupling reactions?

The bromine atom at position 5 acts as a leaving group in Suzuki-Miyaura couplings, while the chlorine at position 2 directs electrophilic substitution. Comparative studies with isomers (e.g., N-(4-bromo-5-chloro-2-methylphenyl)acetamide) show steric and electronic effects alter reaction rates and regioselectivity .

Q. What computational methods are used to predict the biological activity of this compound?

  • Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps (~4.5 eV) to predict charge transfer interactions .
  • Molecular Electrostatic Potential (MESP) : Maps electron-rich regions (amide oxygen) for docking studies with enzyme active sites .
  • ADMET Prediction : Models pharmacokinetic properties (e.g., CYP450 inhibition) using QSAR tools .

Q. How can crystallographic data resolve contradictions in reported bond angles for this compound?

Discrepancies arise from disordered crystal packing or twinning. SHELXL’s TwinRotMat and BASF parameters refine such data, achieving R-factors < 5% for high-resolution datasets .

Q. What role does this compound play in enzyme inhibition studies?

It inhibits α-glucosidase (IC50_{50} ~12 µM) by mimicking the transition state of glycoside hydrolysis. Competitive inhibition is confirmed via Lineweaver-Burk plots .

Methodological Challenges and Solutions

Q. How to address low yields in nucleophilic aromatic substitution reactions involving this compound?

  • Catalyst optimization : Pd(OAc)2_2/XPhos enhances coupling efficiency with aryl boronic acids .
  • Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 80°C, 20 min) .

Q. What analytical techniques differentiate degradation products from synthetic intermediates?

  • HPLC-MS/MS : Detects hydrolyzed byproducts (e.g., 5-bromo-2-chloroaniline) with a C18 column and 0.1% formic acid mobile phase .
  • Tandem Mass Spectrometry (MS/MS) : Fragmentation patterns distinguish structural isomers .

Comparative and Mechanistic Studies

Q. How does this compound compare to halogenated analogs in antimicrobial assays?

  • Structure-Activity Relationship (SAR) : Bromine enhances lipophilicity, improving membrane penetration (MIC ~8 µg/mL against S. aureus vs. ~16 µg/mL for chloro analogs) .
  • Synergy studies : Combined with fluconazole, it reduces fungal biofilm formation by 70% .

Q. What mechanistic insights explain its activity in cancer cell lines?

  • Apoptosis induction : Caspase-3 activation (2.5-fold increase in HT-29 cells) via ROS-mediated pathways.
  • Topoisomerase II inhibition : DNA relaxation assays confirm IC50_{50} ~25 µM .

Tables for Key Data

Q. Table 1: Synthetic Optimization Parameters

ParameterOptimal ConditionYield ImprovementReference
BaseTriethylamine (vs. pyridine)15%
SolventToluene (reflux)20%
CatalystPd(OAc)2_2/XPhos30%

Q. Table 2: Biological Activity Comparison

AssayN-(5-Bromo-2-Cl-Ph)AcetamideN-(4-Bromo-5-Cl-Ph)Acetamide
α-Glucosidase IC50_{50}12 µM28 µM
MIC (S. aureus)8 µg/mL16 µg/mL

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